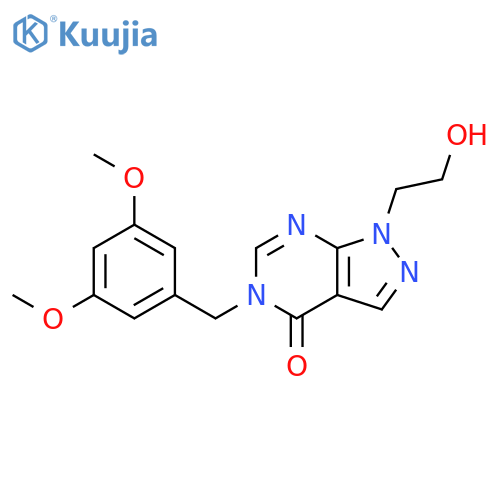Cas no 899742-94-0 (5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

899742-94-0 structure
商品名:5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS番号:899742-94-0
MF:C16H18N4O4
メガワット:330.338523387909
CID:5488397
5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 5-[(3,5-dimethoxyphenyl)methyl]-1,5-dihydro-1-(2-hydroxyethyl)-
- 5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
-
- インチ: 1S/C16H18N4O4/c1-23-12-5-11(6-13(7-12)24-2)9-19-10-17-15-14(16(19)22)8-18-20(15)3-4-21/h5-8,10,21H,3-4,9H2,1-2H3
- InChIKey: WVYVYAICWSHGIE-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC(OC)=CC(OC)=C2)C(=O)C2C=NN(CCO)C=2N=1
5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2746-0104-2μmol |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-1mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-3mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-5mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-20μmol |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-20mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-15mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-2mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-30mg |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2746-0104-5μmol |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
899742-94-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
899742-94-0 (5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2039-76-1(3-Acetylphenanthrene)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
